molecular formula C26H44N2S6 B15194988 N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide CAS No. 5439-79-2

N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide

Cat. No.: B15194988
CAS No.: 5439-79-2
M. Wt: 577.0 g/mol
InChI Key: CFCSZRWYTVAIJR-UHFFFAOYSA-N
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Description

N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide is a chemical compound with the molecular formula C26H44N2S6 It is characterized by the presence of four cyclohexyl groups and two tetrasulfanedicarbothioamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of cyclohexylamine with carbon disulfide and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as hexafluoroisopropanol (HFIP) and a temperature of around 25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and the cyclohexyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.

Scientific Research Applications

N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1,N4,N4-Tetramethyl-1,4-tetrasulfanedicarbothioamide
  • N1,N1,N4,N4-Tetraethyl-1,4-tetrasulfanedicarbothioamide
  • N1,N1,N4,N4-Tetrapropyl-1,4-tetrasulfanedicarbothioamide

Uniqueness

N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

5439-79-2

Molecular Formula

C26H44N2S6

Molecular Weight

577.0 g/mol

IUPAC Name

(dicyclohexylcarbamothioyltrisulfanyl) N,N-dicyclohexylcarbamodithioate

InChI

InChI=1S/C26H44N2S6/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-33-34-32-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2

InChI Key

CFCSZRWYTVAIJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)SSSSC(=S)N(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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